molecular formula C17H15FN4O3S B13687650 N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide

N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide

Cat. No.: B13687650
M. Wt: 374.4 g/mol
InChI Key: XEITYWHMJMTWQY-UHFFFAOYSA-N
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Description

N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinylsulfonyl group, and a pyrrole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Sulfonylation: The pyridinylsulfonyl group is introduced through a sulfonylation reaction using pyridinesulfonyl chloride.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrous amide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide involves its interaction with specific molecular targets. The fluorophenyl and pyridinylsulfonyl groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate specific pathways, depending on its structure and the target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde
  • 3-Pyridinesulfonyl chloride
  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile

Uniqueness

N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H15FN4O3S

Molecular Weight

374.4 g/mol

IUPAC Name

N-[[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]-N-methylnitrous amide

InChI

InChI=1S/C17H15FN4O3S/c1-21(20-23)11-13-9-17(15-6-2-3-7-16(15)18)22(12-13)26(24,25)14-5-4-8-19-10-14/h2-10,12H,11H2,1H3

InChI Key

XEITYWHMJMTWQY-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)N=O

Origin of Product

United States

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